molecular formula C17H15NO3 B5213636 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No. B5213636
M. Wt: 281.30 g/mol
InChI Key: VJLBBDSIGSAIQX-UHFFFAOYSA-N
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Description

9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as TDQ or TDOQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. TDQ is a bicyclic compound that contains a quinoline ring fused with a dioxin ring system, and a phenyl group attached to the quinoline ring.

Mechanism of Action

The mechanism of action of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and mitochondrial function. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potential as an antioxidant. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to improve mitochondrial function by increasing the activity of respiratory complexes and reducing mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for laboratory experiments, including its relatively simple synthesis, low toxicity, and broad-spectrum activity against cancer cells and viruses. However, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can exhibit non-specific binding to proteins and other biomolecules, which can interfere with its activity and specificity.

Future Directions

Future research directions for 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, the modification of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one's chemical structure to improve its solubility, bioavailability, and specificity could lead to the development of more potent and effective analogs with a wider range of applications in various fields.

Synthesis Methods

9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, cyclization of 2-(2-aminophenyl)-3-hydroxy-1,4-naphthoquinone, and the condensation of 2,3-dihydroxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one. The Pictet-Spengler reaction involves the condensation of an amino group with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate undergoes cyclization to form 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one.

Scientific Research Applications

9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been demonstrated to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported that 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one exhibits a potent cytotoxic effect against various cancer cell lines, including breast, lung, and colon cancer cells. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

9-phenyl-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8,10,12H,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLBBDSIGSAIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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